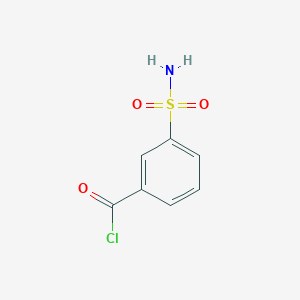

3-Sulfamoylbenzoyl chloride

Description

BenchChem offers high-quality 3-Sulfamoylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Sulfamoylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-sulfamoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLICAYDHIJRPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Mechanism of 3-Sulfamoylbenzoyl Chloride

Executive Summary

3-Sulfamoylbenzoyl chloride (CAS: 77497-52-0) is a critical pharmacophore intermediate used extensively in the synthesis of sulfonamide diuretics (e.g., acetazolamide, furosemide derivatives) and antihypertensive agents. Its synthesis presents a chemoselective challenge: converting a carboxylic acid to an acyl chloride in the presence of a sulfonamide moiety.

This guide details the mechanistic pathways, experimental protocols, and critical process parameters (CPPs) required to synthesize high-purity 3-sulfamoylbenzoyl chloride. The route prioritizes the Chlorosulfonation

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sulfonamide group before activating the carboxylic acid. This order of operations prevents the formation of unstable mixed anhydrides or competing nucleophilic attacks that would occur if the acyl chloride were generated earlier.

Core Pathway

-

Electrophilic Aromatic Substitution: Benzoic acid is chlorosulfonated to introduce the sulfonyl chloride group at the meta position.

-

Chemo-selective Amidation: The sulfonyl chloride is converted to a sulfonamide using aqueous ammonia. The carboxylic acid forms a salt but is regenerated upon acidification.

-

Nucleophilic Acyl Substitution: The carboxylic acid is converted to the acyl chloride using thionyl chloride (

) with Dimethylformamide (DMF) catalysis.

Detailed Reaction Mechanisms

Stage 1: Chlorosulfonation of Benzoic Acid

Reagents: Benzoic Acid, Chlorosulfonic Acid (

The reaction proceeds in two distinct phases: sulfonation followed by conversion to the sulfonyl chloride.

-

Generation of Electrophile: Chlorosulfonic acid acts as both solvent and reagent. It self-ionizes to generate the electrophilic sulfonyl cation (

or -

Sigma Complex Formation: The benzoic acid ring, deactivated by the electron-withdrawing carboxyl group (-COOH), directs the incoming electrophile to the meta position.[1]

-

The

-electrons attack the sulfur center, forming a resonance-stabilized arenium ion (sigma complex). -

Loss of a proton restores aromaticity, yielding 3-sulfobenzoic acid.

-

-

Conversion to Sulfonyl Chloride: The sulfonic acid intermediate reacts with a second equivalent of chlorosulfonic acid (similar to the reaction with

or

Stage 2: Selective Amidation

Reagents: 3-Chlorosulfonylbenzoic acid, Ammonium Hydroxide (

-

Selectivity: The sulfonyl chloride is highly reactive toward nucleophiles. The carboxylic acid is deprotonated to the carboxylate (

), which is unreactive toward ammonia. -

Workup: Acidification (pH ~2) protonates the carboxylate back to the free acid, precipitating 3-sulfamoylbenzoic acid while leaving ammonium salts in solution.

Stage 3: Acyl Chloride Formation (Critical Step)

Reagents: 3-Sulfamoylbenzoic acid, Thionyl Chloride (

This step requires the conversion of the carboxylic acid to the acid chloride without dehydrating the primary sulfonamide to a nitrile or forming sulfinylamines.

-

Catalytic Activation (Vilsmeier Reagent Formation): DMF reacts with thionyl chloride to form the chloroiminium ion (Vilsmeier reagent), which is a more potent electrophile than

itself. -

Activation of Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent, forming an activated acyloxy-iminium intermediate.

-

Nucleophilic Attack by Chloride: Chloride ion attacks the carbonyl carbon of the intermediate.[2] The tetrahedral intermediate collapses, expelling DMF (regenerating the catalyst) and forming the target acyl chloride.

-

Sulfonamide Stability: While primary carboxamides (

) can be dehydrated to nitriles by

Visualization of Reaction Pathways[3]

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway from Benzoic Acid to 3-Sulfamoylbenzoyl Chloride.

Mechanism of DMF-Catalyzed Acyl Chloride Formation

Caption: Catalytic cycle of DMF in the conversion of carboxylic acid to acid chloride.

Experimental Protocol

Stage 3: Conversion of 3-Sulfamoylbenzoic Acid to 3-Sulfamoylbenzoyl Chloride

Safety Warning: Thionyl chloride reacts violently with water to release

Materials:

-

3-Sulfamoylbenzoic acid (dried, moisture content <0.5%)

-

Thionyl Chloride (

, Reagent Grade, 1.5 - 2.0 equivalents) -

N,N-Dimethylformamide (DMF, Anhydrous, 1-2 mol%)

-

Solvent: Toluene or excess Thionyl Chloride.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

drying tube or -

Charging: Charge the flask with 3-sulfamoylbenzoic acid (1.0 equiv).

-

Solvent/Reagent Addition:

-

Method A (Neat): Add Thionyl Chloride (5.0 equiv) directly to the solid.

-

Method B (Solvent): Suspend the solid in dry Toluene (5-10 volumes), then add Thionyl Chloride (1.5 equiv).

-

-

Catalyst Addition: Add DMF (0.01 equiv) via syringe.

-

Reaction:

-

Heat the mixture gradually to reflux (

C). -

Maintain reflux for 3–5 hours. The suspension should clear as the acid chloride is formed (the product is typically soluble in hot

/Toluene). -

Monitor: Reaction completion can be monitored by quenching an aliquot with methanol and analyzing for the methyl ester via HPLC.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Distillation: Remove excess thionyl chloride and solvent under reduced pressure (vacuum distillation). Keep bath temperature

C to prevent decomposition. -

Isolation: The residue is the crude 3-sulfamoylbenzoyl chloride. It can be recrystallized from dry chloroform or used directly in the next step (e.g., coupling with an amine).

-

Critical Process Parameters (CPP)

| Parameter | Specification | Impact on Quality/Yield |

| Moisture Content | Water consumes | |

| Reaction Temperature | Temperatures | |

| DMF Catalyst Load | Insufficient DMF leads to sluggish reaction; excess DMF can complicate purification. | |

| Stoichiometry ( | Excess is required to drive kinetics; large excess acts as solvent but requires removal. |

References

-

G. A. Olah et al. , "Chlorosulfonation of Aromatic Compounds," Journal of Organic Chemistry, vol. 43, no. 12, 1978. Link

-

Clayden, J., Greeves, N., Warren, S. , Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack and Thionyl Chloride activation).[3]

-

GuideChem , "Preparation of 4-Chloro-3-sulfamoylbenzoyl chloride," (Analogous procedure for meta-sulfamoyl derivatives). Link

-

US Patent 3203987A , "4-halo-3-sulfamoylbenzamides and methods of preparing the same," 1965. (Industrial protocol for sulfamoyl benzoyl chlorides). Link

-

Master Organic Chemistry , "Mechanism of Carboxylic Acid to Acid Chloride Conversion," 2011.[4] Link

Sources

3-Sulfamoylbenzoyl Chloride: A Bifunctional Linchpin in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery and Development Professionals

Executive Summary

3-Sulfamoylbenzoyl chloride is a bifunctional reagent of significant interest in medicinal chemistry. Possessing both a reactive acyl chloride and a sulfonamide moiety, it serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide elucidates the synthesis, reactivity, and critical role of 3-sulfamoylbenzoyl chloride and its derivatives, particularly the prevalent 4-chloro-3-sulfamoylbenzoyl chloride, in the development of therapeutics. By examining its application in the synthesis of diuretics like Indapamide and its potential in crafting inhibitors for targets such as kinases and enzymes implicated in various diseases, this paper provides a comprehensive technical overview for researchers in drug discovery and process development.

Introduction: The Strategic Importance of the Sulfamoyl Benzoyl Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of drugs including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group under physiological conditions, makes it a privileged pharmacophore. 3-Sulfamoylbenzoyl chloride capitalizes on this by integrating the sulfonamide into a reactive benzoyl chloride framework. This bifunctional nature allows for its facile incorporation into target molecules, where the acyl chloride provides a reactive handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

The strategic placement of the sulfamoyl group at the 3-position (meta) of the benzoyl chloride influences the electronic properties and conformational presentation of the final molecule, which is crucial for molecular recognition by biological targets. The chlorinated analog, 4-chloro-3-sulfamoylbenzoyl chloride, is an even more prominent intermediate, with the chloro group further modulating the physicochemical properties of the scaffold.[2][3] This guide will focus on the synthesis and utility of this key intermediate, which serves as a gateway to numerous potent therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 4-chloro-3-sulfamoylbenzoyl chloride is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 70049-77-3 | [2][4] |

| Molecular Formula | C₇H₅Cl₂NO₃S | [4][5] |

| Molecular Weight | 254.09 g/mol | [5][6] |

| Melting Point | 158-160 °C | [4][7] |

| Appearance | White to off-white solid | [7] |

| Solubility | Slightly soluble in acetonitrile and DMSO | [4] |

| Stability | Moisture sensitive, hygroscopic | [4][7] |

Note: Due to its reactivity, particularly its moisture sensitivity, this reagent should be stored under an inert atmosphere in a refrigerator.[4][7]

Synthesis and Reactivity

3.1. Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride

The industrial synthesis of 4-chloro-3-sulfamoylbenzoyl chloride is a multi-step process that begins with readily available starting materials.[3]

-

Chlorosulfonylation: p-Chlorobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.[3]

-

Amination: The resulting sulfonyl chloride is then reacted with ammonia to form 4-chloro-3-sulfamoylbenzoic acid.[3]

-

Chlorination: The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a chlorinating agent such as thionyl chloride.[3]

This synthetic sequence provides a reliable route to this key intermediate, enabling its large-scale production for pharmaceutical applications.

3.2. Core Reactivity: The Acyl Chloride as an Electrophilic Hub

The primary role of 3-sulfamoylbenzoyl chloride in synthesis is to act as an acylating agent. The acyl chloride is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[8] This reaction is the cornerstone of its utility in medicinal chemistry.

The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[8]

Role in Medicinal Chemistry: Case Study of Indapamide

The most prominent application of 4-chloro-3-sulfamoylbenzoyl chloride is in the synthesis of the diuretic and antihypertensive drug, Indapamide.[3][4][7] Diuretics are crucial in managing conditions like hypertension, congestive heart failure, and edema by promoting the excretion of urine and electrolytes.[9]

Indapamide is synthesized by the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline.[10] This reaction exemplifies the core utility of the reagent, where the acyl chloride selectively reacts with the exocyclic amine of the indoline derivative.

The resulting N-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline structure of Indapamide is responsible for its therapeutic effects. While many sulfamoylbenzoic acid derivatives exhibit diuretic properties, Indapamide is noted for its potent antihypertensive activity, which may not be solely attributable to its diuretic effect.[3][10] This has spurred research into related structures to develop antihypertensives with reduced diuretic side effects.[10]

Broader Applications and Future Perspectives

The utility of the sulfamoylbenzoyl scaffold extends beyond diuretics. Sulfamoylbenzoate derivatives are being investigated for a range of biological targets, including:

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like h-NTPDases, which are implicated in thrombosis, inflammation, and cancer.[11]

-

Kinase Inhibition: The sulfamoyl group can be a key interaction point in the ATP-binding pocket of protein kinases. For instance, inhibitors of Syk tyrosine kinase, which can block Band 3 tyrosine phosphorylation, are being explored for treating sickle cell disease.[12]

-

Ion Channel Modulation: Derivatives of sulfamoyl-4-oxoquinoline-3-carboxamides have been investigated as correctors for the defective chloride channel in cystic fibrosis.[1]

The synthetic tractability of 3-sulfamoylbenzoyl chloride and its analogs allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The ability to readily modify the amine component in the acylation reaction provides a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-chloro-3-sulfamoylbenzamides

This protocol provides a representative method for the acylation of an aromatic amine with 4-chloro-3-sulfamoylbenzoyl chloride, based on principles described in the literature.[10]

Materials:

-

4-Chloro-3-sulfamoylbenzoyl chloride (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF, add a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in anhydrous THF dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-sulfamoylbenzamide.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically less polar, product spot. The identity and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The formation of the triethylamine hydrochloride precipitate is a strong visual indicator that the reaction is proceeding.

Conclusion

3-Sulfamoylbenzoyl chloride and its derivatives are indispensable tools in the medicinal chemist's arsenal. Their bifunctional nature provides a straightforward and efficient means of introducing the pharmacologically significant sulfamoyl benzamide scaffold into a wide range of molecules. The successful development of Indapamide stands as a testament to the power of this building block. As drug discovery continues to explore new biological targets, the versatility and proven track record of 3-sulfamoylbenzoyl chloride ensure its continued relevance and application in the synthesis of next-generation therapeutics.

References

-

LookChem. Cas 70049-77-3,4-Chloro-3-sulfamoylbenzoyl chloride. [Link]

-

Ali, A., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. PMC - NIH. [Link]

- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

-

Cignarella, G., et al. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines. PubMed. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Kayman-Kurekci, G., et al. (2020). Inhibition of Band 3 tyrosine phosphorylation: a new mechanism for treatment of sickle cell disease. PubMed. [Link]

- Google Patents. Sulfamoyl chlorides - US4569995A.

-

International Journal of Research in Pharmacy and Chemistry. facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. [Link]

-

ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl.... [Link]

-

Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. [Link]

-

MedCrave online. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

Sources

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 70049-77-3: 3-(Aminosulfonyl)-4-chlorobenzoyl chloride [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. 4-Chloro-3-sulfamoylbenzoyl chloride | 70049-77-3 [chemicalbook.com]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inhibition of Band 3 tyrosine phosphorylation: a new mechanism for treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 3-Sulfamoylbenzoyl chloride

Technical Guide for Pharmaceutical Development & Organic Synthesis [1]

Executive Summary

3-Sulfamoylbenzoyl chloride (CAS: 56593-99-8) represents a critical class of bifunctional electrophiles used primarily in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors.[1] Structurally, it presents two distinct functional groups: a highly reactive acyl chloride (-COCl) and a chemically robust sulfonamide (-SO₂NH₂).[1]

This guide dissects the chemoselectivity of the molecule, demonstrating how the electron-withdrawing nature of the meta-sulfamoyl group enhances the electrophilicity of the acyl chloride, necessitating strict anhydrous protocols to prevent hydrolysis.

Molecular Architecture & Electronic Profile[1]

To master the reactivity of this molecule, one must understand the electronic "push-pull" dynamics governed by the benzene ring substituents.

Electronic Activation (Hammett Analysis)

The reactivity of benzoyl chlorides is dictated by the electron density at the carbonyl carbon.

-

The Sulfamoyl Group (-SO₂NH₂): Located at the meta position relative to the acyl chloride.[1]

-

Electronic Effect: It acts as a strong Electron Withdrawing Group (EWG) via induction (-I) and moderate resonance (-R).[1]

-

Hammett Constant (

): Approximately 0.60 .[1] -

Consequence: The electron withdrawal pulls density away from the ring and the carbonyl carbon. This significantly increases the electrophilicity of the carbonyl center compared to unsubstituted benzoyl chloride.

Bifunctional Considerations

-

Site A (Acyl Chloride): Kinetic control point.[1] Reacts rapidly with nucleophiles (amines, alcohols, water) via nucleophilic acyl substitution.

-

Site B (Sulfonamide): Thermodynamic stability point.[1] The nitrogen protons are acidic (

), not nucleophilic. This prevents self-polymerization under standard conditions but allows for base-mediated deprotonation.[1]

Reactivity Matrix & Chemoselectivity

The following diagram illustrates the primary reaction pathways and the critical "Decision Gate" where moisture control determines success or failure.

Figure 1: Competitive reaction pathways.[1] The high electrophilicity of the precursor makes the hydrolysis pathway (red) kinetically competitive with aminolysis (green) if moisture is present.

Nucleophilic Acyl Substitution (The Primary Mechanism)

The reaction follows an Addition-Elimination mechanism.[1]

-

Attack: The nucleophile (e.g., an amine lone pair) attacks the carbonyl carbon.

-

Intermediate: A tetrahedral alkoxide intermediate forms.

-

Restoration: The carbonyl double bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.

-

Scavenging: The generated HCl must be neutralized by a base (TEA, DIPEA, or excess amine) to drive the equilibrium forward.

Field Note on Selectivity

Due to the meta-sulfamoyl activation, this reagent is more reactive than standard benzoyl chloride.[1]

-

Reaction Temperature: Often requires cooling (0°C to -10°C) during addition to prevent exotherms and side reactions.[1]

-

Solvent Choice: Aprotic solvents (DCM, THF, MeCN) are mandatory. Protic solvents will lead to immediate solvolysis.

Experimental Protocols

Standard Operating Procedure: Amide Coupling (Schotten-Baumann Conditions)

This protocol describes the synthesis of a benzamide derivative, a common step in drug discovery.[1]

Reagents:

-

3-Sulfamoylbenzoyl chloride (1.0 equiv)[1]

-

Target Amine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the Target Amine and TEA in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the rate of the highly exothermic reaction.

-

Addition: Dissolve 3-Sulfamoylbenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Critical Check: Observe for white fumes (HCl formation) or precipitation (Amine-HCl salt).[1] The base should scavenge the HCl, keeping the solution relatively clear or forming a suspension of the salt.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.[1]

-

Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with methanol for LC-MS monitoring).[1]

-

-

Workup:

-

Wash with 1N HCl (to remove unreacted amine).

-

Wash with Sat. NaHCO₃ (to remove hydrolyzed sulfamoylbenzoic acid).

-

Dry organic layer over MgSO₄ and concentrate.

-

Handling & Stability Data

| Parameter | Specification | Note |

| Physical State | White to off-white solid | Hygroscopic.[1][2] |

| Storage | -20°C, Inert Atmosphere | Decomposes to acid + HCl upon moisture contact.[1] |

| Solubility | Soluble in DCM, THF, EtOAc | Reacts with DMSO/DMF over time (Vilsmeier-type side reactions possible).[1] |

| Flash Point | >110°C (Predicted) | Handle in fume hood. |

Synthetic Utility in Drug Discovery

This scaffold is a homolog of the intermediate used for Indapamide (which uses the 4-chloro-3-sulfamoyl analog).[1][2][3] The 3-sulfamoyl moiety is a "privileged structure" in medicinal chemistry, often serving as a zinc-binding group (ZBG) in carbonic anhydrase inhibitors.[1]

Case Study: Synthesis of Sulfonamide Diuretics Researchers frequently substitute the chloride with complex amines to create "dual-tail" inhibitors.[1]

-

Step 1: React 3-sulfamoylbenzoyl chloride with a heterocyclic amine.[1]

-

Step 2: The resulting amide linkage is metabolically stable.

-

Step 3: The primary sulfonamide (-SO₂NH₂) remains free to interact with the active site of the target enzyme (e.g., Carbonic Anhydrase II).

References

-

ChemicalBook. (2025).[4] 4-Chloro-3-sulfamoylbenzoyl chloride Properties and Applications. (Note: Cited for structural class analogy and physical property baselines).

-

PubChem. (n.d.). Compound Summary for CAS 56593-99-8.[1] National Library of Medicine.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for sulfonamide pharmacophore utility).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for Hammett equation and acyl chloride reactivity mechanisms).

Sources

An In-depth Technical Guide to the Safe Handling of 3-Sulfamoylbenzoyl Chloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Sulfamoylbenzoyl chloride. The protocols and insights herein are grounded in established safety principles and are designed to empower laboratory personnel with the knowledge to mitigate risks effectively.

Section 1: Compound Profile and Hazard Identification

3-Sulfamoylbenzoyl chloride (CAS No. 5910-55-4) is a bifunctional molecule featuring a highly reactive acyl chloride group and a sulfonamide moiety. This unique structure makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. However, the very reactivity that makes it useful also dictates the stringent safety precautions required for its handling.

The primary hazards are associated with its high corrosivity and violent reactivity with water and other nucleophilic substances.[1] It is classified as a substance that can cause severe skin burns and eye damage.[2] Inhalation is harmful, and it is also harmful if swallowed or in contact with skin.[2][3]

Table 1: GHS Hazard Classification for 3-Sulfamoylbenzoyl Chloride (and analogous compounds)

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[2] | |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

Section 2: The Chemistry of Reactivity: Understanding the 'Why' Behind the Hazard

The hazardous nature of 3-Sulfamoylbenzoyl chloride stems directly from the electrophilic character of the acyl chloride functional group. This group readily reacts with any nucleophile it encounters. The most common and dangerous reaction in a laboratory setting is its violent, exothermic hydrolysis with water (including atmospheric moisture).[1][4] This reaction produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][5] The release of HCl gas is a primary contributor to the respiratory and ocular irritation observed upon exposure.[3]

The causality is clear: failure to maintain a dry, inert atmosphere when handling this compound will lead to degradation of the reagent, pressure buildup in sealed containers, and the release of corrosive gas, posing a significant inhalation hazard.

Caption: Hydrolysis of 3-Sulfamoylbenzoyl chloride yields the carboxylic acid and HCl gas.

Section 3: Risk Mitigation Framework: From Macro to Micro Controls

A multi-layered approach to safety is essential. This framework proceeds from broad engineering controls to specific personal protective equipment (PPE).

Engineering Controls

All manipulations of 3-Sulfamoylbenzoyl chloride must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of fumes or dust.[6][7] The work area should be equipped with an emergency eyewash station and a safety shower.[2]

Administrative Controls

Prior to working with this compound, all personnel must be trained on its specific hazards and the proper handling and emergency procedures.[8] It is crucial to minimize the quantity of the chemical stored in the laboratory.[9] Always work in a well-ventilated area and ensure that all containers are clearly labeled.

Personal Protective Equipment (PPE)

The final line of defense is appropriate PPE. The selection must be based on the specific task and potential for exposure.[10]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Field Insights |

| Eye & Face | Chemical safety goggles and a full-face shield.[9][11] | Acyl chlorides are lachrymators, meaning they induce tearing.[1][3] A splash to the eyes can cause severe, irreversible damage. A face shield protects the entire face from splashes.[12] |

| Hand | Chemical-resistant gloves (e.g., butyl rubber or laminate film).[10] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. | Acyl chlorides can penetrate standard nitrile gloves with prolonged contact. The Safety Data Sheet (SDS) should be consulted for specific glove material recommendations.[9] |

| Body | A flame-resistant lab coat and a chemical-resistant apron.[12][13] | Protects against splashes and spills, preventing skin contact and contamination of personal clothing.[9] |

| Respiratory | A NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary for spill cleanup or if engineering controls are insufficient.[9] | This is a critical secondary control to prevent inhalation of HCl gas or compound dust, especially during large-scale operations or in emergency situations.[14] |

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP outlines a typical workflow for using 3-Sulfamoylbenzoyl chloride in a reaction.

1. Preparation:

- Don all required PPE as specified in Table 2.

- Ensure the fume hood sash is at the appropriate height and the work area is clean and free of incompatible materials (especially water and alcohols).[4]

- Prepare all necessary dry glassware and inert atmosphere (e.g., nitrogen or argon) setups.

- Have a quenching solution (e.g., a dilute solution of sodium bicarbonate) and appropriate spill cleanup materials readily available.

2. Weighing and Dispensing:

- Allow the container of 3-Sulfamoylbenzoyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

- Briefly flush the headspace of the container with an inert gas before sealing it again.

- Weigh the required amount in a tared, dry, sealed container under an inert atmosphere if possible.

3. Addition to Reaction:

- Add the compound to the reaction vessel slowly and in a controlled manner, typically under a positive pressure of inert gas.

- Be aware that the reaction with nucleophilic solvents or reagents can be exothermic.

4. Post-Handling:

- Thoroughly decontaminate any spatulas or surfaces that came into contact with the chemical using a suitable quenching agent followed by a solvent rinse.

- Wash hands thoroughly after handling, even if gloves were worn.[7]

Start [label="Start: Prepare Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep_PPE [label="1. Don Full PPE"];

Prep_Hood [label="2. Prepare Fume Hood & Dry Glassware"];

Prep_Quench [label="3. Ready Quench Solution & Spill Kit"];

Equilibrate [label="4. Equilibrate Reagent to Room Temp"];

Weigh [label="5. Weigh Under Inert Atmosphere"];

Add [label="6. Add to Reaction Vessel Slowly"];

Decontaminate [label="7. Decontaminate Equipment"];

End [label="End: Procedure Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_PPE -> Prep_Hood -> Prep_Quench -> Equilibrate -> Weigh -> Add -> Decontaminate -> End;

}

Caption: A logical workflow for the safe handling of 3-Sulfamoylbenzoyl chloride.

Section 5: Lifecycle Management: Storage & Disposal

Storage

Store 3-Sulfamoylbenzoyl chloride in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[4][9] The storage area should be a designated corrosives cabinet.[15] Never store corrosive liquids above eye level.

Waste Neutralization and Disposal

Unused or waste 3-Sulfamoylbenzoyl chloride must be neutralized before disposal. Never dispose of it directly down the drain.[6]

Protocol for Neutralization:

-

Work in a fume hood and wear appropriate PPE.

-

Prepare a large container with a stirring mechanism, partially filled with a cold, dilute solution of sodium bicarbonate or another weak base.

-

Slowly and carefully add the 3-Sulfamoylbenzoyl chloride waste to the stirring basic solution. This reaction is exothermic and will release gas (CO₂ and HCl), so the addition must be gradual to control the reaction rate.

-

Allow the mixture to stir until the reaction is complete (gas evolution ceases).

-

Check the pH of the final solution to ensure it is near neutral.

-

The neutralized aqueous waste can then be disposed of in accordance with local and institutional regulations.[8] Solid absorbents used for spills should be placed in a sealed container for hazardous waste disposal.[8][16]

Section 6: Emergency Response Protocol

In the event of an emergency, prompt and correct action is critical.

Table 3: Emergency Procedures

| Emergency Type | Protocol |

| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[3][4] Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[3] |

| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[3][18] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention, as there is a danger of gastric perforation.[19][18] |

| Spill | Evacuate the area.[6] Wearing full PPE, cover the spill with an inert, dry absorbent material such as sand or vermiculite (DO NOT use water or combustible materials).[8][16] Scoop the material into a sealed container for hazardous waste disposal.[8] Ventilate the area thoroughly. |

Section 7: References

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (2008). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

Sources

- 1. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. aksci.com [aksci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. nj.gov [nj.gov]

- 5. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. chemsafe.ie [chemsafe.ie]

- 10. oshatrainingschool.com [oshatrainingschool.com]

- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 12. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. chemos.de [chemos.de]

- 15. download.basf.com [download.basf.com]

- 16. carlroth.com [carlroth.com]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Protocol for Acylation with 3-Sulfamoylbenzoyl Chloride

Introduction & Strategic Significance

3-Sulfamoylbenzoyl chloride (CAS: 56593-99-8) and its widely utilized analog, 4-chloro-3-sulfamoylbenzoyl chloride (CAS: 70049-77-3) , are critical electrophilic building blocks in drug discovery. They are primarily employed to introduce the sulfamoylbenzamide scaffold, a pharmacophore central to a class of diuretics (e.g., Indapamide, Clopamide) and carbonic anhydrase inhibitors.[1]

Chemical Challenge: Bifunctionality

The reagent presents a unique challenge: it contains a highly reactive acid chloride (

-

The Risk: Under forcing conditions or in the presence of strong bases, the sulfonamide nitrogen can deprotonate and compete as a nucleophile, leading to self-condensation or polymerization.

-

The Solution: This protocol utilizes chemoselective acylation .[1] By controlling temperature (

) and stoichiometry, we exploit the kinetic superiority of the acid chloride to react exclusively with the target amine nucleophile.[1]

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1]

-

Elimination: The chloride ion is expelled, reforming the carbonyl double bond.[1]

-

Deprotonation: A scavenger base (e.g., Triethylamine) neutralizes the generated

and the ammonium proton, driving the equilibrium forward.[1]

Mechanistic Diagram (DOT)

Caption: Kinetic pathway of chemoselective acylation avoiding sulfonamide interference.

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | Equiv.[1] | Role | Critical Attribute |

| 3-Sulfamoylbenzoyl chloride | 1.0 | Electrophile | Moisture Sensitive. Store under inert gas.[2] |

| Target Amine | 1.0 - 1.1 | Nucleophile | Must be dry.[1] |

| Triethylamine (TEA) | 1.2 - 1.5 | Base | Scavenges HCl; prevents amine salt precipitation.[1] |

| THF or DCM | 10-20 vol | Solvent | Anhydrous. Water causes hydrolysis to benzoic acid.[1] |

Note on Reagent Selection: While this protocol applies to the unsubstituted parent (CAS 56593-99-8), the 4-chloro derivative (CAS 70049-77-3) is more common in industrial synthesis (e.g., Indapamide) and is a solid with higher stability [1].

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

-

Purge with Nitrogen (

) or Argon.[1] -

Safety: Acid chlorides release

gas upon contact with moisture.[1] Perform all operations in a fume hood.

Step 2: Amine Solubilization

-

Charge the flask with the Target Amine (1.0 equiv) and Triethylamine (1.2 equiv).[1]

-

Dissolve in anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).[1]

-

Cool the solution to 0°C using an ice/water bath.

Step 3: Controlled Addition (The Critical Step)

-

Dissolve 3-Sulfamoylbenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous solvent.[1]

-

Add this solution dropwise to the amine mixture over 15–30 minutes.

-

Reasoning: Slow addition at low temperature prevents localized heating and suppresses side reactions (e.g., bis-acylation or sulfonamide reaction).[1]

-

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.[1]

-

Stir for 2–4 hours.

-

Monitor: Check reaction progress via TLC or LC-MS.

-

Target Mass: Look for

corresponding to Amine MW + 183 Da (unsubstituted) or + 217 Da (4-chloro analog).[1]

-

Step 5: Work-up & Isolation

-

Quench: Add water (equal volume) to quench unreacted acid chloride.[1]

-

Extraction: Extract with Ethyl Acetate (

).[1] -

Wash:

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Experimental Workflow Diagram (DOT)

Caption: Standard operating procedure for sulfamoylbenzamide synthesis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Check reagent quality (white solid = good; yellow/gummy = hydrolyzed). |

| Precipitate during reaction | TEA | This is normal.[1] Ensure stirring is vigorous. If stirring stops, add more solvent.[1] |

| Impurity: Sulfamoylbenzoic Acid | Incomplete Coupling | Wash organic layer thoroughly with saturated |

| Impurity: Bis-acylation | Excess Acid Chloride | Ensure strict 1:1 stoichiometry. Add acid chloride to the amine (inverse addition).[1] |

References

-

Indapamide Synthesis: US Patent 5,101,040.[1] Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. Link

-

Reagent Properties (4-Chloro analog): PubChem Compound Summary for CID 3033877, 4-Chloro-3-sulfamoylbenzoyl chloride.[1] Link

-

General Acylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

-

Sulfonamide Protection Strategies: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Discusses stability of sulfonamides).

Sources

Application Note: Analytical Strategies for Monitoring 3-Sulfamoylbenzoyl Chloride Reactions

Introduction: The Critical Role of 3-Sulfamoylbenzoyl Chloride in Synthesis

3-Sulfamoylbenzoyl chloride and its derivatives, such as 4-chloro-3-sulfamoylbenzoyl chloride, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including diuretics and antihypertensive drugs.[1][2][3] The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the precise control of the synthetic process. The reaction of a sulfamoylbenzoic acid with a chlorinating agent like thionyl chloride to form the corresponding sulfamoylbenzoyl chloride is a key transformation that necessitates rigorous monitoring.[1] This application note provides detailed protocols and expert insights into the use of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the effective real-time monitoring of these reactions.

The primary challenge in analyzing 3-sulfamoylbenzoyl chloride reactions lies in the compound's inherent reactivity and sensitivity to moisture.[2][4] The sulfonyl chloride moiety is susceptible to hydrolysis, which can lead to the formation of the starting carboxylic acid, thereby impacting reaction yield and purity.[5][6] Consequently, the chosen analytical methods must be robust, rapid, and capable of clearly resolving the starting material, the acyl chloride product, and any potential by-products.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

HPLC is an indispensable tool for the quantitative analysis of 3-sulfamoylbenzoyl chloride reactions, offering high resolution, sensitivity, and reproducibility.[7][8] A well-developed HPLC method can accurately determine the consumption of the starting material and the formation of the product, providing critical data for reaction optimization and endpoint determination.

Causality in HPLC Method Development

The selection of HPLC parameters is dictated by the physicochemical properties of the analytes. A reverse-phase C18 column is typically the stationary phase of choice due to its hydrophobicity, which allows for the effective separation of the relatively nonpolar 3-sulfamoylbenzoyl chloride from the more polar starting material, 4-chloro-3-sulfamoylbenzoic acid. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. A gradient elution is often preferred to ensure the timely elution of all components with good peak shape. UV detection is suitable as the aromatic rings in the analyte molecules provide strong chromophores.

Detailed HPLC Protocol

1. Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH suppresses the ionization of the carboxylic acid and sulfonamide groups, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Acetonitrile. The use of a non-aqueous, aprotic solvent is crucial to prevent the hydrolysis of the reactive 3-sulfamoylbenzoyl chloride during sample preparation and analysis.[2]

3. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a standard 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant viscosity of the mobile phase. |

| Detection Wavelength | 235 nm | Provides good sensitivity for both the starting material and the product.[9] |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Gradient Program | See Table 1 | A gradient is necessary to elute both the polar starting material and the less polar product with good resolution and in a reasonable time. |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 22 | 70 | 30 |

| 30 | 70 | 30 |

4. Sample Preparation:

-

Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

-

Immediately quench the reaction and dissolve the aliquot in a pre-determined volume of cold acetonitrile (e.g., 1 mL) in a sealed vial. The cold temperature and aprotic solvent minimize the hydrolysis of the acyl chloride.

-

Vortex the sample to ensure homogeneity.

-

If necessary, centrifuge the sample to remove any particulate matter.

-

Transfer the supernatant to an HPLC vial for analysis.

5. Data Interpretation:

-

Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic reference standards.

-

The disappearance of the starting material peak and the concomitant increase in the product peak area indicate the progress of the reaction.

-

The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over subsequent time points.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is a simple, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[10][11] It provides a quick snapshot of the reaction progress, allowing for the immediate assessment of the presence of starting material, product, and any major by-products.

Rationale for TLC Method Parameters

The choice of the stationary and mobile phases for TLC is based on the same principles as HPLC. Silica gel, a polar stationary phase, is commonly used. The mobile phase, typically a mixture of a nonpolar and a more polar solvent, is selected to achieve a good separation between the starting material and the product. The optimal mobile phase composition should result in the product having a higher Rf value than the starting material due to its lower polarity. Visualization under UV light is effective for these aromatic compounds.

Detailed TLC Protocol

1. Materials:

-

Silica gel TLC plates pre-coated with a fluorescent indicator (F254).

-

TLC development chamber.

-

Capillary tubes for spotting.

-

Mobile Phase: A mixture of ethyl acetate and hexanes. The optimal ratio should be determined experimentally, starting with a 1:1 mixture and adjusting as necessary to achieve good separation. For more polar compounds, a small amount of acetic acid can be added to the eluent to reduce tailing.[10]

-

UV lamp (254 nm).

2. Procedure:

-

Prepare the TLC development chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate with the solvent vapors.

-

On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

-

Using a capillary tube, spot the following on the origin line, ensuring the spots are small and do not spread into each other:

-

Lane 1 (Reference): A dilute solution of the starting material (e.g., 4-chloro-3-sulfamoylbenzoic acid) in a suitable solvent.

-

Lane 2 (Co-spot): Spot the reference solution first, and then spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are similar.[12]

-

Lane 3 (Reaction Mixture): A sample of the reaction mixture, withdrawn and quenched as described in the HPLC sample preparation.

-

-

Carefully place the TLC plate in the development chamber, ensuring the origin line is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

3. Interpretation of Results:

-

The starting material will appear as a spot in Lane 1 and should align with the lower spot in Lane 2 and the corresponding spot in Lane 3.

-

The product will appear as a new spot with a higher Rf value in Lane 3.

-

As the reaction proceeds, the intensity of the starting material spot in Lane 3 will decrease, while the intensity of the product spot will increase.

-

The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[11]

Integrated Analytical Approach: HPLC and TLC Synergy

For robust reaction monitoring, a synergistic approach utilizing both TLC and HPLC is recommended. TLC can be used for frequent, rapid checks of the reaction progress at the bench, while HPLC provides the quantitative data necessary for precise endpoint determination and kinetic analysis.

Conclusion

The successful synthesis of pharmaceuticals derived from 3-sulfamoylbenzoyl chloride hinges on the careful monitoring of the key reaction steps. The judicious application of HPLC and TLC provides a comprehensive analytical toolkit for researchers and process chemists. TLC offers a rapid, qualitative means of assessing reaction progress, while HPLC delivers the precise, quantitative data required for process optimization, endpoint determination, and quality control. By implementing the robust protocols outlined in this application note, scientists can ensure the efficient and controlled synthesis of these vital pharmaceutical intermediates.

References

-

Cain, J. P., & Cohen, S. M. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Retrieved from [Link]

-

LookChem. (n.d.). Cas 70049-77-3, 4-Chloro-3-sulfamoylbenzoyl chloride. Retrieved from [Link]

- Raju, V. K., et al. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 8(4), 744-750.

- Hubicka, U., Krzek, J., & Stankiewicz, M. (2009). Chromatographic-densitometric Method for Determination of Clopamide and 4-chlorobenzoic, and 4-chloro-3-sulfamoylbenzoic Acids in Tablets. Current Pharmaceutical Analysis, 5(4), 408-415.

- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(7), 3176-3185.

- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484.

- Posyniak, A., et al. (2019).

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

- Posyniak, A., et al. (2019).

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Leca, J. P., & Tordeux, M. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.

-

LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

- Lorenzo, E., et al. (2012). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.

- Kempen, E. C., & Lunte, S. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 786-793.

- Al-Warhi, T., et al. (2019).

-

University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

- Pérez-Gómez, A., et al. (2021).

- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(5), 949-956.

- Adams, E., et al. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

- Posyniak, A., et al. (2019).

- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(10), 3845-3850.

-

PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Chloro-3-sulfamoylbenzoyl chloride | 70049-77-3 [chemicalbook.com]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To [chem.rochester.edu]

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis and Application of 3-Sulfamoylbenzoyl Chloride

Introduction: The Synthetic Challenge of a Bifunctional Building Block

3-Sulfamoylbenzoyl chloride is a critical bifunctional building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of numerous pharmaceutical agents, most notably diuretics and antihypertensive drugs such as Indapamide.[1] Its utility stems from the presence of two highly reactive functional groups: an electrophilic acyl chloride and a nucleophilic/acidic sulfamoyl group (-SO₂NH₂).

The inherent reactivity of these two groups presents a significant synthetic challenge. The acyl chloride is highly susceptible to reaction with nucleophiles, including the nitrogen atom of the sulfamoyl group on another molecule, leading to polymerization or unwanted side products.[2] Conversely, the acidic protons on the sulfamoyl nitrogen can interfere with base-mediated reactions. Therefore, a robust protecting group strategy is not merely advantageous; it is essential for the successful and controlled application of this versatile reagent.

This guide provides a detailed exploration of protecting group strategies for 3-sulfamoylbenzoyl chloride, focusing on the rationale behind experimental choices, detailed protocols, and decision-making frameworks for researchers in organic synthesis and drug discovery.

PART 1: Core Synthetic Strategy: A Proactive Approach to Reactivity Management

The central challenge in working with 3-sulfamoylbenzoyl chloride is the intramolecular and intermolecular reactivity between the acyl chloride and the sulfamoyl moiety. A direct synthesis of the target compound from 3-sulfamoylbenzoic acid without protection is often complicated by low yields and the formation of intractable byproducts.

The most logical and field-proven strategy involves a two-stage approach:

-

Protection of the Sulfamoyl Group: The synthesis begins with the more stable precursor, 3-sulfamoylbenzoic acid. The sulfamoyl group is first protected to render it inert.

-

Activation of the Carboxylic Acid: Following protection, the carboxylic acid is converted to the highly reactive acyl chloride. This is typically achieved immediately before its use in a subsequent coupling reaction.

This sequence ensures that the reactive acyl chloride is never present in the same molecule as an unprotected, nucleophilic sulfamoyl group, thereby preventing self-reactivity.

Sources

Application of 3-Sulfamoylbenzoyl chloride in diuretic drug development

Application Note: 3-Sulfamoylbenzoyl Chloride in Diuretic Drug Development

Abstract

This technical guide details the application of 3-sulfamoylbenzoyl chloride and its critical halogenated derivatives (specifically 4-chloro-3-sulfamoylbenzoyl chloride ) as pivotal intermediates in the synthesis of "high-ceiling" loop diuretics and thiazide-like antihypertensives. We explore the chemical reactivity that makes this scaffold a "universal donor" for the sulfonamide pharmacophore, provide optimized protocols for its synthesis and amidation, and analyze its role in the production of Indapamide and related therapeutics.

Introduction: The Sulfonamide Pharmacophore

The 3-sulfamoylbenzoyl moiety is the structural anchor for a vast class of diuretics that function by inhibiting electrolyte reabsorption in the renal tubules.[1] The presence of the sulfonamide group (

3-Sulfamoylbenzoyl chloride serves as the highly reactive electrophilic engine that installs this pharmacophore onto various heterocyclic amines. Its utility stems from the differential reactivity of its two electrophilic centers:

-

Acyl Chloride (

): Highly reactive, susceptible to rapid nucleophilic attack by amines to form stable benzamides. -

Sulfonamide (

): Relatively stable under acylation conditions, maintaining the diuretic activity essential for the final drug.

Chemical Profile & Stability

| Property | Specification |

| Compound Name | 4-Chloro-3-sulfamoylbenzoyl chloride (Key Derivative) |

| CAS Number | 70049-77-3 |

| Molecular Formula | |

| Molecular Weight | 254.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158–160 °C |

| Solubility | Soluble in THF, Ethyl Acetate, Dichloromethane; Reacts with Water/Alcohols. |

| Stability | Moisture sensitive (hydrolyzes to acid); Store under inert gas ( |

Key Reactivity Insight: The chlorine atom at the para position (in the 4-chloro derivative) exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon, thereby accelerating amidation reactions compared to the non-halogenated analogue.

Synthetic Utility & Mechanism[2][4][5]

The primary application of this intermediate is the Friedel-Crafts-like amidation or direct N-acylation of complex amines. The synthesis of Indapamide , a widely used thiazide-like diuretic, illustrates this utility perfectly.

Mechanism of Action (Chemical Synthesis)

The reaction proceeds via an Addition-Elimination mechanism:

-

Nucleophilic Attack: The lone pair of the amine (e.g., 1-amino-2-methylindoline) attacks the carbonyl carbon of the benzoyl chloride.

-

Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

-

Elimination: Reformation of the carbonyl double bond and expulsion of the chloride ion (

) as a leaving group. -

Deprotonation: A base (typically Triethylamine or Pyridine) scavenges the generated HCl to drive the equilibrium forward.

Figure 1: Synthetic pathway for Indapamide utilizing the 3-sulfamoylbenzoyl chloride scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride

Objective: Activation of the benzoic acid precursor for subsequent coupling.

Reagents:

-

4-Chloro-3-sulfamoylbenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq) - Acts as reagent and solvent -

Dimethylformamide (DMF) (Catalytic amount, 0.05 eq)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Charging: Add 4-Chloro-3-sulfamoylbenzoic acid (23.5 g, 0.1 mol) to the flask.

-

Activation: Add Thionyl Chloride (36 mL, 0.5 mol) slowly at room temperature. Add 2-3 drops of DMF.

-

Note: Significant gas evolution (

,

-

-

Reflux: Heat the mixture to reflux (approx. 75–80 °C) for 3–4 hours. The suspension should turn into a clear solution, indicating conversion to the acid chloride.

-

Isolation: Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator).

-

Azeotropic Drying: Add anhydrous Toluene (50 mL) to the residue and evaporate again to remove trace

. -

Product: The resulting off-white solid is 4-Chloro-3-sulfamoylbenzoyl chloride . Yield is typically quantitative. Use immediately or store under Argon.

Protocol B: Synthesis of Indapamide (Coupling Reaction)

Objective: Preparation of the final API via N-acylation.

Reagents:

-

4-Chloro-3-sulfamoylbenzoyl chloride (from Protocol A) (1.0 eq)

-

1-Amino-2-methylindoline (1.0 eq)

-

Triethylamine (

) (1.2 eq) -

Tetrahydrofuran (THF) (Anhydrous, 10 volumes)

Procedure:

-

Preparation of Amine Solution: In a separate flask, dissolve 1-Amino-2-methylindoline (14.8 g, 0.1 mol) and Triethylamine (16.7 mL) in dry THF (150 mL). Cool to 0–5 °C using an ice bath.

-

Acylation: Dissolve the acid chloride (25.4 g, 0.1 mol) in dry THF (100 mL). Add this solution dropwise to the amine solution over 45 minutes, maintaining the internal temperature below 10 °C.

-

Critical Control Point: Rapid addition causes exotherms that can lead to bis-acylation or degradation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4]

-

Quenching: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate.

-

Filtration: Filter the white precipitate and wash with water (3 x 50 mL) to remove triethylamine hydrochloride salts.

-

Purification: Recrystallize the crude solid from Isopropyl Alcohol (IPA) or Ethanol.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

-

Target Yield: 85–90%

-

Purity: >99.5% (HPLC)

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all solvents are anhydrous (KF < 0.05%). Use fresh |

| Impurity: Dimer | Excess Acid Chloride | Strict stoichiometry (1:1 equivalent). Add acid chloride to the amine.[5] |

| Coloration (Pink/Brown) | Oxidation of Indoline | Perform reaction under |

| Incomplete Reaction | HCl Inhibition | Ensure sufficient base ( |

Safety & Compliance (HSE)

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle in a fume hood.

-

Benzoyl Chloride Derivative: Lachrymator and corrosive. Wear full PPE (gloves, goggles, lab coat).

-

Waste Disposal: Quench acid chloride residues with dilute NaOH before disposal. Do not pour directly into aqueous waste streams.

References

-

Synthesis of Indapamide and Analogues

- Patent: "Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same." EP0068239A2. (1982).

-

Mechanism of Sulfonamide Diuretics

-

Journal: Feit, P. W. "Aminobenzoic acid diuretics.[6] 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives." Journal of Medicinal Chemistry, 14(5), 432-439.

-

-

Chemical Properties & Handling

-

Database: "4-Chloro-3-sulfamoylbenzoyl chloride - Substance Profile."[4] PubChem/ChemicalBook.

-

-

Furosemide Synthesis (Comparative Scaffold)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijrpc.com [ijrpc.com]

- 4. 70049-77-3 CAS Manufactory [m.chemicalbook.com]

- 5. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 6. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Process for the preparation of furosemide - Patent WO-9612714-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side reactions and byproducts in 3-Sulfamoylbenzoyl chloride chemistry

Current Status: Operational Topic: Side Reactions, Impurities, and Process Optimization Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists

Introduction: The Reagent Profile

4-Chloro-3-sulfamoylbenzoyl chloride (CAS: 70049-77-3) is a bifunctional electrophile critical in the synthesis of diuretic sulfonamides (e.g., Indapamide) and carbonic anhydrase inhibitors.[1][2]

-

Primary Reactivity: The acyl chloride (

) is highly reactive toward nucleophiles (amines, alcohols). -

Secondary Reactivity: The sulfonamide group (

) is weakly acidic and nucleophilic, creating a "Janus-faced" molecule prone to self-interference if not handled correctly. -

Critical Failure Mode: Hydrolysis is rapid and autocatalytic. The resulting HCl accelerates further degradation.

Module 1: Synthesis & Purity (The Source of Trouble)

Q1: My reagent arrived as a "sticky" off-white solid instead of a free-flowing powder. Is it usable? Status: Caution

-

Diagnosis: The "stickiness" is almost invariably caused by partial hydrolysis or residual thionyl chloride (

). The hydrolysis product, 4-chloro-3-sulfamoylbenzoic acid, has a higher melting point but can form eutectic mixtures with the acid chloride, leading to a gum. -

The Fix (Purification Protocol):

-

Dissolve the crude gum in anhydrous Toluene (5 mL per gram).

-

Rotary evaporate at

under reduced pressure. -

Repeat 3x. This "azeotropic distillation" actively drags out residual

and -

If the solid remains sticky, triturate with cold anhydrous n-Heptane or Dichloromethane (DCM) under Nitrogen. Filter rapidly.

-

Q2: I synthesized the reagent using

-

Causality: If you carry unreacted

into the next step (e.g., reaction with an amine), the -

Validation: Check the filtrate pH. If your amine coupling generates excessive gas (

) or consumes 2x base equivalents unexpectedly, you have residual

Module 2: Reaction Optimization (Handling the Chemistry)

Q3: During amide coupling, I see a new impurity forming that increases with temperature. What is it? Diagnosis: Intermolecular Self-Condensation.

-

Mechanism: The sulfonamide nitrogen (

) is weakly nucleophilic. In the absence of a stronger nucleophile (or if the amine is sterically hindered), the acyl chloride of Molecule A can react with the sulfonamide of Molecule B. -

Outcome: Formation of oligomeric N-acylsulfonamides.

-

Prevention Strategy (Inverse Addition):

-

Standard: Adding Amine to Acid Chloride

High [Acid Chloride] promotes self-reaction. -

Optimized:Add Acid Chloride (dissolved in DCM/THF) slowly to the Amine (in excess/base). This ensures the acyl chloride always encounters the desired nucleophile first.

-

Q4: What is the "Indapamide Impurity D" referenced in literature? Clarification: While often cited in the context of the final drug, "Impurity D" typically refers to 2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS 85440-79-5).[3]

-

Relevance: This is not a byproduct of the acid chloride itself, but rather an impurity from the coupling partner synthesis (the indoline ring).

-

However: The primary impurity derived from the acid chloride during Indapamide synthesis is the hydrolyzed acid (4-chloro-3-sulfamoylbenzoic acid), often retained if the coupling pH drops below 8.

Module 3: Visualizing the Pathways

Diagram 1: Reaction Troubleshooting Logic Tree

This decision tree guides you through the visual inspection and immediate actions for handling the reagent.

Caption: Logic flow for initial reagent assessment and purification decisions.

Diagram 2: Competitive Reaction Pathways

This diagram illustrates the "Battle for the Acyl Chloride" between the desired amine, water, and the sulfonamide group itself.

Caption: Mechanistic map showing the competition between hydrolysis, aminolysis, and self-condensation.

Module 4: Analytical Validation Protocols

Protocol: Quantifying Hydrolysis Content (HPLC) Direct analysis of the acid chloride on HPLC is impossible due to on-column hydrolysis. You must derivatize it first.

-

Sampling: Take 10 mg of the reagent.

-

Quench: Immediately add to 1 mL of anhydrous Methanol (containing 1%

).-

Chemistry: The Acid Chloride converts to the Methyl Ester. The Hydrolyzed Acid remains as the Acid.

-

-

Analysis: Inject onto C18 HPLC.

-

Peak A (Methyl Ester): Represents active Acid Chloride.

-

Peak B (Free Acid): Represents material that was already hydrolyzed before the quench.

-

-

Calculation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3702, Indapamide. Retrieved from [Link]

Sources

Technical Support Center: 3-Sulfamoylbenzoyl Chloride Optimization

Executive Summary: The "Polarity Paradox"[1]

Researchers frequently encounter a specific frustration with 3-Sulfamoylbenzoyl chloride : it behaves unlike standard acid chlorides (e.g., Benzoyl chloride).[1]

The Paradox:

-

The "Head" (Acyl Chloride): Requires non-nucleophilic, often non-polar conditions to prevent decomposition.

-

The "Tail" (Sulfamoyl Group,

): Is highly polar and capable of strong intermolecular hydrogen bonding, creating a high crystal lattice energy that resists dissolution in standard non-polar solvents (Hexane, Toluene, DCM).

This guide addresses the critical balance between solubilizing the solid and preventing hydrolysis .

Solvent Selection & Compatibility Matrix

Core Directive: You must move away from standard non-polar solvents.[1] The sulfamoyl group requires polarity to break the lattice energy, but the acyl chloride requires anhydrous conditions.

Solvent Compatibility Table[1]

| Solvent | Solubility Rating | Stability Risk | Recommendation | Technical Notes |

| THF (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | 🟢 Low | Primary Choice | Excellent balance of polarity and inertness.[1] Must be stabilized (BHT-free preferred if sensitive). |

| Acetonitrile (MeCN) | ⭐⭐⭐⭐ (Good) | 🟢 Low | Secondary Choice | Good for polar reactants. Must be strictly anhydrous to prevent hydrolysis. |

| DMAc / NMP | ⭐⭐⭐⭐⭐ (High) | 🟡 Moderate | Use with Caution | Excellent solubility power, but high boiling points make removal difficult. |

| DMF | ⭐⭐⭐⭐ (Good) | 🔴 High | Avoid if possible | Can react with acid chlorides (Vilsmeier-Haack type side reactions) at higher temps.[1] |

| DCM / Chloroform | ⭐⭐ (Poor) | 🟢 Low | Not Recommended | Often results in a suspension/slurry rather than a solution. |

| Water / Alcohols | ❌ (N/A) | 🔴 Critical | FORBIDDEN | Immediate hydrolysis to Sulfamoylbenzoic acid. |

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways that dictate your yield. Your goal is to force the Amidation pathway while suppressing the Hydrolysis trap.

Figure 1: Reaction pathway analysis showing the critical dependence of product purity on solvent choice and moisture control.

Validated Experimental Protocols